REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[N:15]=[C:14]([NH2:16])[CH:13]=[CH:12][CH:11]=1>CC#N>[Br:8][C:11]1[CH:12]=[CH:13][C:14]([NH2:16])=[N:15][C:10]=1[F:9]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at ambient temperature for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |